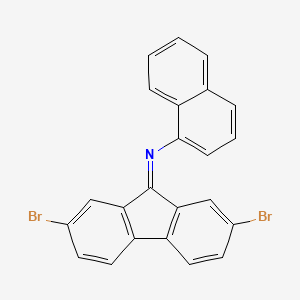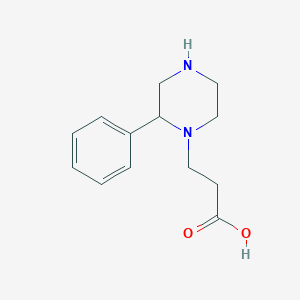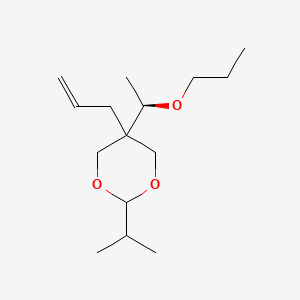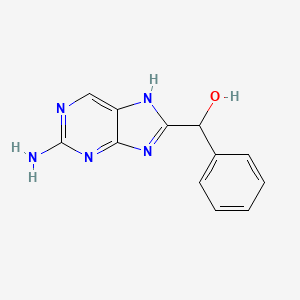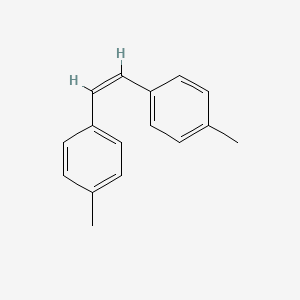
(Z)-1,2-Bis(4-methylphenyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,2-Bis(4-methylphenyl)ethene, also known as (Z)-stilbene, is an organic compound with the molecular formula C16H16. It is a derivative of stilbene, where the phenyl groups are substituted with methyl groups at the para positions. This compound exists in two geometric isomers, (E) and (Z), with the (Z) isomer being the focus of this article. The (Z) isomer is characterized by the two phenyl groups being on the same side of the double bond, resulting in a cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-1,2-Bis(4-methylphenyl)ethene can be synthesized through various methods. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. In this case, the reaction between 4-methylbenzyltriphenylphosphonium bromide and 4-methylbenzaldehyde in the presence of a strong base such as sodium hydride or potassium tert-butoxide yields this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Wittig reactions or other olefination methods. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,2-Bis(4-methylphenyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alkane using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of halogenated, nitrated, or sulfonated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4,4’-Dimethylbenzil or 4,4’-dimethylbenzoic acid.
Reduction: 1,2-Bis(4-methylphenyl)ethane.
Substitution: 4,4’-Dibromo-1,2-bis(4-methylphenyl)ethene.
Scientific Research Applications
(Z)-1,2-Bis(4-methylphenyl)ethene has several scientific research applications:
Chemistry: Used as a model compound in studies of photochemistry and photophysics due to its ability to undergo cis-trans isomerization upon exposure to light.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development, particularly in the design of new anticancer drugs.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (Z)-1,2-Bis(4-methylphenyl)ethene varies depending on its application. In photochemical studies, the compound undergoes cis-trans isomerization, where the (Z) isomer converts to the (E) isomer upon exposure to UV light. This process involves the absorption of light energy, leading to the excitation of electrons and subsequent rearrangement of the molecular structure.
In biological applications, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
(Z)-1,2-Bis(4-methylphenyl)ethene can be compared with other similar compounds, such as:
Stilbene: The parent compound without methyl substitutions. It also undergoes cis-trans isomerization and is used in similar photochemical studies.
(E)-1,2-Bis(4-methylphenyl)ethene: The trans isomer of the compound, which has different physical and chemical properties due to the different spatial arrangement of the phenyl groups.
1,2-Diphenylethene: A similar compound without methyl substitutions, used in various chemical and photochemical studies.
The uniqueness of this compound lies in its specific geometric configuration and the presence of methyl groups, which influence its reactivity and applications.
Properties
CAS No. |
2510-76-1 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-methyl-4-[(Z)-2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11- |
InChI Key |
KINZBJFIDFZQCB-QXMHVHEDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


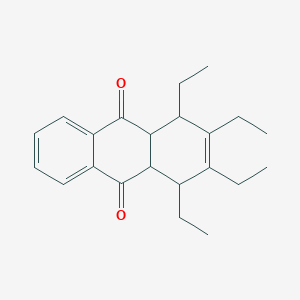
![Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14170577.png)

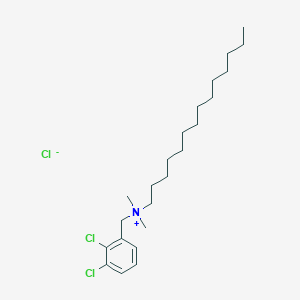
![N-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluorobenzenamine](/img/structure/B14170588.png)
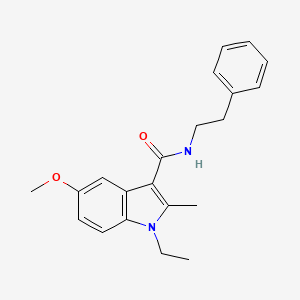
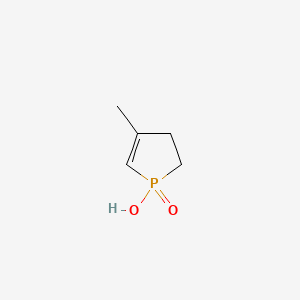
![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
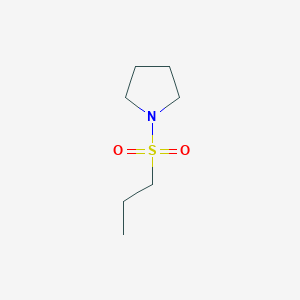
![tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14170625.png)
